

Thalidomide-O-C8-COOH: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Thalidomide-O-C8-COOH*

Cat. No.: *B2591948*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and synthesis of **Thalidomide-O-C8-COOH**, a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs). This document details its role in targeted protein degradation, provides established experimental protocols for its application, and visualizes key molecular pathways and workflows.

Core Chemical Properties

Thalidomide-O-C8-COOH, systematically named 9-((2-(2,6-dioxo-3-piperidinyl)-1,3-dioxo-1H-isoindol-4-yl)oxy)nonanoic acid, is a derivative of thalidomide functionalized with an eight-carbon carboxylic acid linker. This modification allows for its conjugation to a ligand for a target protein of interest, forming a PROTAC. Its primary function is to bind to the Cereblon (CRBN) E3 ubiquitin ligase, thereby recruiting it to the target protein for subsequent ubiquitination and degradation.

Below is a summary of its key chemical properties:

Property	Value
IUPAC Name	9-((2-(2,6-dioxo-3-piperidiny)-1,3-dioxo-1H-isoindol-4-yl)oxy)nonanoic acid
CAS Number	2225148-51-4[1][2]
Molecular Formula	C ₂₂ H ₂₆ N ₂ O ₇ [1]
Molecular Weight	430.45 g/mol [2]
Appearance	White to off-white solid
Solubility	Soluble in DMSO (≥ 42 mg/mL)[3]
Storage	Store at -20°C for long-term stability[1]

Synthesis of Thalidomide-O-C8-COOH

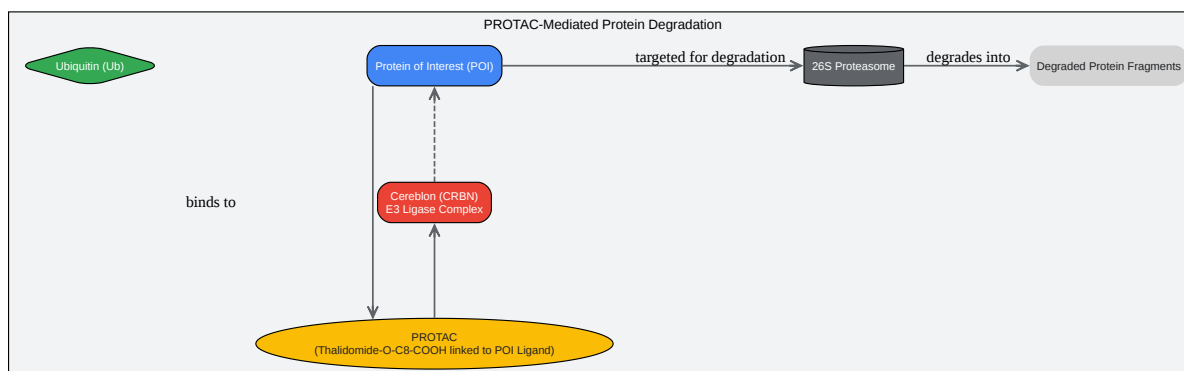
A detailed, publicly available, step-by-step synthesis protocol for **Thalidomide-O-C8-COOH** is not readily found in peer-reviewed literature, suggesting it may be part of proprietary synthetic routes. However, based on the synthesis of analogous thalidomide-based PROTAC linkers, a representative synthetic scheme can be proposed. The synthesis would likely involve the alkylation of a hydroxythalidomide precursor with a protected C8-bromoalkanoic acid ester, followed by deprotection of the carboxylic acid.

A plausible synthetic route would involve the following key transformations:

- **Synthesis of a Hydroxythalidomide Precursor:** This can be achieved through various published methods for the functionalization of the phthalimide ring of thalidomide.
- **Alkylation with a Linker Precursor:** The hydroxythalidomide would then be reacted with a suitable eight-carbon linker precursor, such as ethyl 9-bromononanoate, under basic conditions (e.g., using potassium carbonate in DMF).
- **Hydrolysis of the Ester:** The terminal ester group of the linker is then hydrolyzed to the carboxylic acid, typically using a base such as lithium hydroxide or sodium hydroxide, to yield the final **Thalidomide-O-C8-COOH** product.

Mechanism of Action in Targeted Protein Degradation

Thalidomide-O-C8-COOH functions as the E3 ligase-recruiting moiety within a PROTAC. The thalidomide portion of the molecule binds specifically to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. By being connected via a linker to a ligand for a protein of interest (POI), the resulting PROTAC molecule facilitates the formation of a ternary complex between the POI and the CRBN E3 ligase complex. This induced proximity leads to the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome.



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PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are detailed experimental protocols for assessing the efficacy of a PROTAC synthesized using **Thalidomide-O-C8-COOH**.

Western Blot Analysis of Target Protein Degradation

This protocol is used to quantify the reduction in the levels of the target protein following treatment with the PROTAC.

Materials:

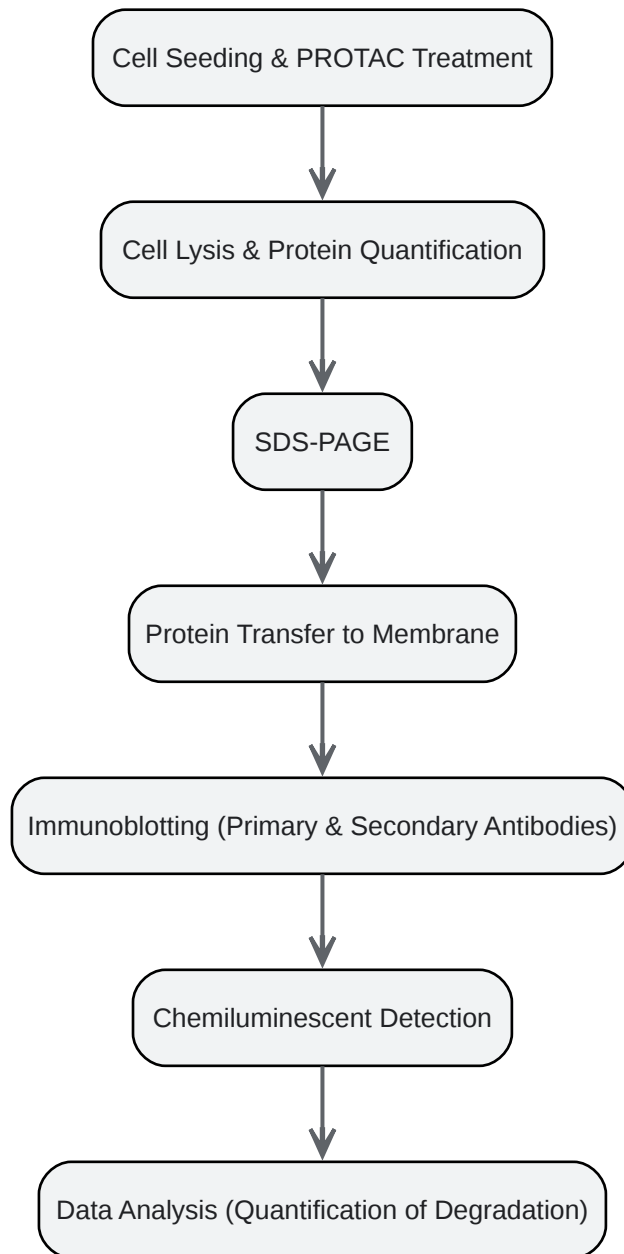
- Cell line expressing the protein of interest
- PROTAC synthesized with **Thalidomide-O-C8-COOH**
- DMSO (vehicle control)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes and transfer apparatus
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibody against the target protein
- Primary antibody against a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

- Chemiluminescence imaging system

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates and allow them to adhere overnight.
 - Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 μ M) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
- Cell Lysis and Protein Quantification:
 - After treatment, wash cells with ice-cold PBS.
 - Lyse the cells with RIPA buffer.
 - Clarify the lysates by centrifugation and collect the supernatant.
 - Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation and SDS-PAGE:
 - Normalize the protein concentration of all samples.
 - Add Laemmli sample buffer and boil the samples to denature the proteins.
 - Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
- Protein Transfer and Immunoblotting:
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with blocking buffer for 1 hour.
 - Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

- Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
- Repeat the immunoblotting process for the loading control protein.
- Detection and Analysis:
 - Visualize the protein bands using an ECL substrate and an imaging system.
 - Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.



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Experimental workflow for Western Blot analysis.

Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary Complex Formation

This protocol is used to confirm the formation of the ternary complex (POI-PROTAC-CRBN).

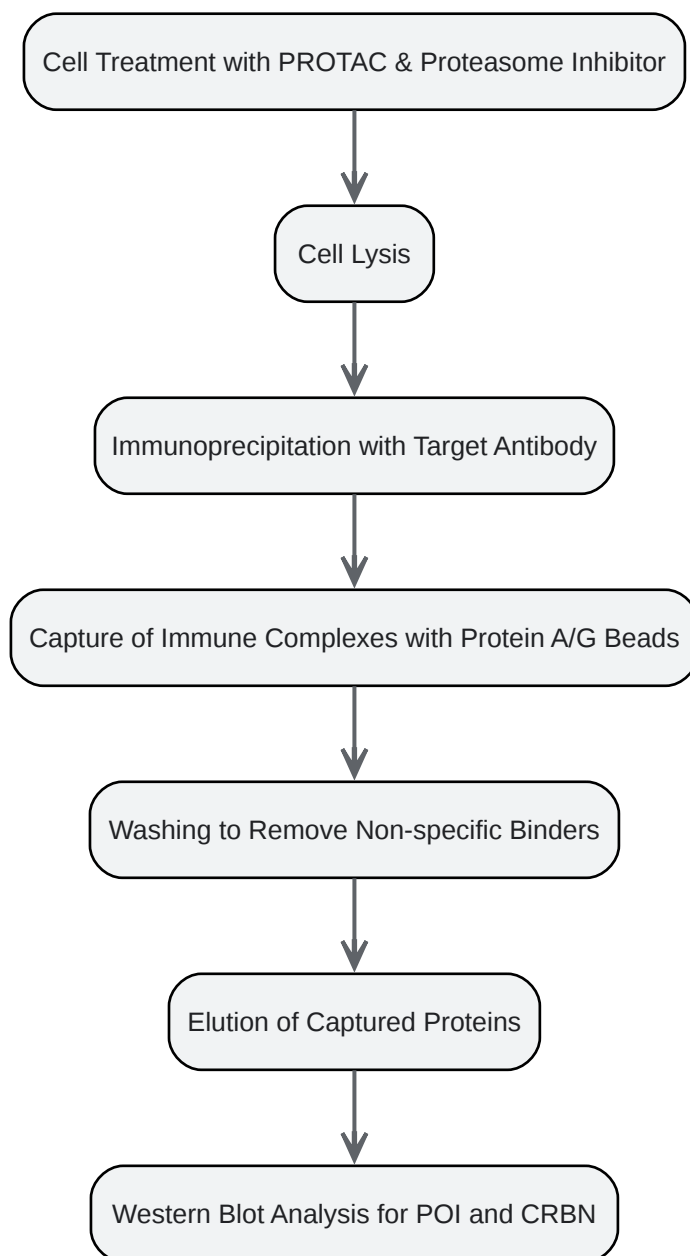
Materials:

- Cell line expressing the protein of interest
- PROTAC synthesized with **Thalidomide-O-C8-COOH**
- DMSO (vehicle control)
- Proteasome inhibitor (e.g., MG132)
- Co-IP lysis buffer
- Antibody against the target protein or CRBN for immunoprecipitation
- Protein A/G magnetic beads
- Wash buffer
- Elution buffer
- Western blot reagents (as listed above)

Procedure:

- Cell Treatment and Lysis:
 - Treat cells with the PROTAC and a vehicle control. It is advisable to co-treat with a proteasome inhibitor to stabilize the ternary complex.
 - Lyse the cells using a non-denaturing Co-IP lysis buffer.
- Immunoprecipitation:
 - Pre-clear the cell lysates to reduce non-specific binding.
 - Incubate the lysates with an antibody against the target protein (or CRBN) overnight at 4°C to form antibody-protein complexes.
 - Add Protein A/G magnetic beads to capture the antibody-protein complexes.
- Washing and Elution:

- Wash the beads several times with wash buffer to remove non-specifically bound proteins.
- Elute the captured proteins from the beads using an elution buffer.
- Western Blot Analysis:
 - Analyze the eluted samples by Western blot.
 - Probe the membrane with antibodies against the components of the expected ternary complex (the POI and CRBN). The presence of both proteins in the immunoprecipitate of one of them confirms the formation of the ternary complex.



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References

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